molecular formula C4H3F3O2 B1204542 Vinyl trifluoroacetate CAS No. 433-28-3

Vinyl trifluoroacetate

Cat. No.: B1204542
CAS No.: 433-28-3
M. Wt: 140.06 g/mol
InChI Key: ZBGRMWIREQJHPK-UHFFFAOYSA-N
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Description

Vinyl trifluoroacetate is an organic compound with the molecular formula C4H3F3O2 . It is a colorless to light yellow liquid with a pungent odor. This compound is known for its high reactivity due to the presence of both a vinyl group and a trifluoroacetate group. It is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl trifluoroacetate can be synthesized through the reaction of trifluoroacetic acid with acetylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound is produced by the esterification of trifluoroacetic acid with vinyl alcohol. This process involves the use of acid catalysts and is carried out in large reactors to produce significant quantities of the compound. The reaction is followed by purification steps to remove any impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Vinyl trifluoroacetate undergoes various types of chemical reactions, including:

    Polymerization: It can be polymerized to form poly(this compound), which can be further hydrolyzed to produce poly(vinyl alcohol).

    Substitution Reactions: The vinyl group can participate in substitution reactions with nucleophiles, leading to the formation of various derivatives.

    Addition Reactions: The compound can undergo addition reactions with electrophiles, resulting in the formation of new compounds.

Common Reagents and Conditions:

Major Products Formed:

    Poly(this compound): A polymer formed through the polymerization of this compound.

    Poly(vinyl alcohol): Obtained by the hydrolysis of poly(this compound).

Scientific Research Applications

Vinyl trifluoroacetate is used in various scientific research applications, including:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. Its unique properties make it valuable in the development of new materials with specific characteristics.

    Biology: The compound is used in the modification of biomolecules and surfaces to study biological interactions and processes.

    Medicine: this compound derivatives are explored for their potential use in drug delivery systems and as intermediates in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its reactivity and stability

Comparison with Similar Compounds

  • Vinyl acetate
  • Vinyl propionate
  • Vinyl methacrylate
  • Vinyl butyrate

Biological Activity

Vinyl trifluoroacetate (VTF) is a fluorinated vinyl compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of VTF, including its cytotoxic effects, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, including the reaction of acetylene with trifluoroacetic acid in the presence of a catalyst. This process yields a stable compound that exhibits distinctive reactivity due to the presence of trifluoromethyl groups, which influence its interaction with biological systems .

Biological Activity Overview

1. Cytotoxicity Studies:
Recent studies have demonstrated that VTF exhibits significant cytotoxic effects against various cancer cell lines. For instance, in an antiproliferative assay using HL-60 human acute promyelocytic leukemia cells, VTF derivatives showed LC50 values as low as 14.12 μM, indicating potent cytotoxicity .

2. Mechanism of Action:
The mechanism by which VTF exerts its cytotoxic effects appears to involve the formation of covalent bonds with cellular macromolecules, potentially leading to disruption of cellular functions. The presence of an enone in certain derivatives has been suggested to enhance biological activity, although this relationship may vary depending on structural factors .

Case Study 1: Antiproliferative Effects on Breast Cancer Cells

A study investigated the effects of VTF derivatives on MDA-MB-231 breast cancer cells. The results indicated that one derivative eliminated nearly 100% of the cells at concentrations above 30 μM. This highlights the potential of VTF as a candidate for developing new anticancer agents .

Case Study 2: Environmental Impact and Toxicity

Research has also focused on the environmental implications of VTF and its degradation products, particularly trifluoroacetic acid (TFA). TFA has been shown to exhibit low-to-moderate toxicity in aquatic organisms, suggesting that while VTF may have therapeutic potential, its environmental stability could pose risks .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Cell Line LC50 (μM) Notes
Antiproliferative Assay HL-6014.12Significant cytotoxicity observed; derivative enhanced activity.
Breast Cancer Cells MDA-MB-231>30Nearly complete cell elimination at higher concentrations.
Environmental Toxicity Aquatic Organisms>100Low-to-moderate toxicity; implications for environmental persistence.

Properties

IUPAC Name

ethenyl 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3O2/c1-2-9-3(8)4(5,6)7/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGRMWIREQJHPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25748-85-0
Record name Acetic acid, 2,2,2-trifluoro-, ethenyl ester, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=25748-85-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90195813
Record name Vinyl trifluoroacetate
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Molecular Weight

140.06 g/mol
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Physical Description

Pale yellow or colorless liquid; bp = 39-40 deg C; Stabilized with 3,5-Di-tert-butylcatechol; [Alfa Aesar MSDS]
Record name Vinyl trifluoroacetate
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CAS No.

433-28-3
Record name Ethenyl 2,2,2-trifluoroacetate
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URL https://commonchemistry.cas.org/detail?cas_rn=433-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Vinyl trifluoroacetate
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Record name Vinyl trifluoroacetate
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Record name Vinyl trifluoroacetate
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Record name VINYL TRIFLUOROACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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